

Application Notes and Protocols for the Synthesis of Methyl N-methylantranilate

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Compound of Interest

Compound Name: Methyl N-methylantranilate

Cat. No.: B146674

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Introduction

Methyl N-methylantranilate is a significant fragrance and flavor compound, also utilized as an intermediate in the synthesis of various organic molecules. This document outlines the detailed protocol for the synthesis of **methyl N-methylantranilate** from methyl anthranilate via reductive alkylation. This method is advantageous due to its high yield and purity of the final product. The primary synthetic route discussed is the reductive methylation of methyl anthranilate using formaldehyde in the presence of a hydrogenation catalyst.

Reaction Principle

The synthesis of **methyl N-methylantranilate** from methyl anthranilate is achieved through a reductive alkylation process.^[1] In this reaction, methyl anthranilate reacts with formaldehyde to form an intermediate Schiff base (or a related species), which is then immediately reduced in a hydrogen atmosphere in the presence of a hydrogenation catalyst to yield the desired N-methylated product.^{[2][3]} An alternative classical approach involves the N-methylation of methyl anthranilate using methylating agents like dimethyl sulfate or methyl iodide.^{[4][5]} However, reductive methylation with formaldehyde is often preferred to minimize the risk of dimethylation.^{[4][5]}

Experimental Protocols

Materials and Reagents

- Methyl anthranilate
- Formaldehyde (37% aqueous solution or 55% methanolic solution)
- Hydrogenation catalyst (e.g., Raney nickel, 5% Palladium on charcoal)[3]
- Solvent (e.g., water-miscible solvent like isopropanol, methanol, or ethyl acetate)[1][3]
- Acid catalyst (optional, e.g., weak organic acid or solid acid catalyst like acidic clay)[1]
- Hydrogen gas
- Filter aid (e.g., Celite)
- Saturated sodium bicarbonate (NaHCO_3) solution (for workup)
- Saturated sodium chloride (NaCl) solution (for workup)
- Drying agent (e.g., anhydrous sodium sulfate)
- Toluene (for extraction)

Equipment

- Pressure reactor (autoclave) capable of withstanding superatmospheric pressures
- Magnetic or mechanical stirrer
- Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Vacuum distillation apparatus (e.g., Vigreux column)

Procedure: Reductive Alkylation with Hydrogenation Catalyst

- **Reaction Setup:** In a suitable pressure reactor, dissolve methyl anthranilate in a water-miscible solvent such as isopropanol or methanol.[3] The methyl anthranilate and formaldehyde are typically used in an equimolar ratio, although a slight excess (up to 10 mole percent) of either reactant is permissible.[3]
- **Addition of Reagents:** Add the formaldehyde solution (aqueous or methanolic) to the solution of methyl anthranilate.[3] Subsequently, add the hydrogenation catalyst (e.g., Raney nickel or 5% palladium on charcoal).[3]
- **Hydrogenation:** Purge the reactor with hydrogen gas to remove air. Pressurize the system with hydrogen to a pressure in the range of 1034-6895 kPa.[3]
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 35°C and 75°C with continuous stirring.[3] The preferred temperature range is 35-55°C.[3] Monitor the reaction until hydrogen uptake ceases, which typically takes several hours.[1]
- **Workup and Purification:**
 - After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.
 - Filter the reaction mixture through a filter aid to remove the catalyst.[1]
 - If an acid catalyst is used, the filtrate can be washed to neutrality with a saturated sodium bicarbonate solution.[1] The organic layer is then washed with a saturated sodium chloride solution and dried over an anhydrous drying agent.[1]
 - Concentrate the filtrate under reduced pressure to remove the solvent.[1]
 - The crude product is then purified by fractional vacuum distillation.[3] Collect the fraction boiling at 138-143°C at 21 mm Hg.[3]

Alternative Procedure with Acid Catalyst

An improved yield can be achieved by incorporating an acid catalyst into the reaction mixture.

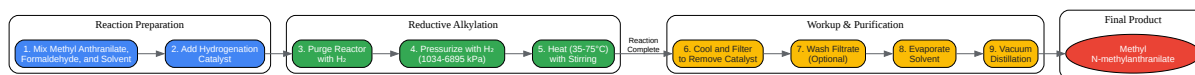
- **Reaction Setup:** To a reaction vessel, add the solvent, methyl anthranilate, formaldehyde, a solid acid catalyst, and the hydrogenation catalyst under agitation.[1]

- Hydrogenation: Maintain the mixture at a low temperature (around 0°C) while pressurizing the vessel with hydrogen.[1]
- Reaction Conditions: Raise the temperature to the desired reaction temperature and continue the reaction until hydrogen uptake ceases.[1]
- Purification: Follow the same workup and purification steps as described above.

Data Presentation

Parameter	Value	Reference
Reactants		
Methyl Anthranilate	1 molar equivalent	[3]
Formaldehyde	1 molar equivalent	[3]
Catalyst		
Hydrogenation Catalyst	Raney nickel or 5% Pd/C	[3]
Acid Catalyst (optional)	Solid acid catalyst	[1]
Reaction Conditions		
Solvent	Isopropanol, Methanol, or Ethyl Acetate	[1][3]
Temperature	35-75 °C	[3]
Pressure	1034-6895 kPa	[3]
Product		
Yield	69% - 96.5%	[1][3]
Purity (GLC)	98.5% - 99.7%	[1]
Boiling Point	138-143°C @ 21 mmHg; 130-133°C @ 12 mmHg	[1][3]

Visualizations



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Caption: Experimental workflow for the synthesis of **Methyl N-methylantranilate**.

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References

- 1. US4633009A - Synthesis of methyl N-methylantranilate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0190667B1 - Process for the preparation of methyl n-methylantranilate - Google Patents [patents.google.com]
- 4. US7368592B1 - Process for the preparation of alkyl n-alkylantranilate - Google Patents [patents.google.com]
- 5. What is Methyl anthranilate?_Chemicalbook [chemicalbook.com]
- 6. To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Methyl N-methylantranilate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146674#synthesis-of-methyl-n-methylantranilate-from-methyl-anthranilate]

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